(E)-4-(4-bromophenyl)but-3-en-2-ol
Overview
Description
(E)-4-(4-bromophenyl)but-3-en-2-ol is a useful research compound. Its molecular formula is C10H11BrO and its molecular weight is 227.10 g/mol. The purity is usually 95%.
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Scientific Research Applications
Nonlinear Optical Properties : Chalcone derivatives, including similar bromophenyl compounds, have been studied for their nonlinear optical (NLO) properties. These properties make them suitable for use in semiconductor devices and other applications in optoelectronics (Shkir et al., 2019).
Synthesis of Naphthols : The compound has been used in the synthesis of 4-aryl-2-naphthols, which are important for their photochromic properties (Aiken et al., 2015).
Third-order NLO Properties : Bromophenyl-substituted chalcone derivatives have been investigated for their third-order NLO properties using picosecond pulses. These findings are significant for potential NLO applications (D’silva et al., 2012).
Synthesis of Choleretic Activity Compounds : A method to synthesize (Z)-4-aryl-but-2-en-1-ols with high selectivity has been developed, which has relevance in producing compounds with choleretic activity (Yu et al., 2012).
Anticonvulsant Properties : A compound structurally similar to (E)-4-(4-bromophenyl)but-3-en-2-ol has been studied for its anticonvulsant properties, suggesting potential applications in the design of new anticonvulsant agents (Edafiogho et al., 2003).
Enzyme Inhibition : Bromophenol derivatives of this compound have shown inhibition profiles for carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase enzymes, indicating potential therapeutic applications (Bayrak et al., 2017).
Antioxidant Activity : The compound has been synthesized and tested for antioxidant activity, though it showed low potency as an antioxidant agent (Brahmana et al., 2021).
Antibacterial Activities : Similar compounds have been evaluated for antibacterial activities against gram-positive and gram-negative strains, suggesting their potential as antimicrobial agents (Thanigaimani et al., 2015).
properties
IUPAC Name |
(E)-4-(4-bromophenyl)but-3-en-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h2-8,12H,1H3/b3-2+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVAMPRCBAQIQBI-NSCUHMNNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC1=CC=C(C=C1)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C=C/C1=CC=C(C=C1)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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